N-[(2R)-2-hydroxy-3-piperidin-1-ylpropyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-[(2R)-2-hydroxy-3-piperidin-1-ylpropyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-2-hydroxy-3-piperidin-1-ylpropyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and β-diketones.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions. This can be achieved by reacting the pyrazolo[1,5-a]pyrimidine intermediate with a piperidine derivative under controlled conditions.
Hydroxylation and Carboxamide Formation: The final steps involve hydroxylation at the appropriate position and the formation of the carboxamide group. These reactions typically require specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the carboxamide group, converting it into amines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields ketones, while reduction of the carboxamide group can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, N-[(2R)-2-hydroxy-3-piperidin-1-ylpropyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide has shown potential as an inhibitor of specific enzymes and receptors. This makes it a candidate for drug development targeting diseases such as cancer and neurological disorders.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a drug for treating various conditions.
Industry
Industrially, the compound can be used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[(2R)-2-hydroxy-3-piperidin-1-ylpropyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.
Piperidine Derivatives: Compounds with a piperidine ring are widely studied for their pharmacological properties.
Uniqueness
N-[(2R)-2-hydroxy-3-piperidin-1-ylpropyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[(2R)-2-hydroxy-3-piperidin-1-ylpropyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-12-8-16-18-10-15(13(2)22(16)20-12)17(24)19-9-14(23)11-21-6-4-3-5-7-21/h8,10,14,23H,3-7,9,11H2,1-2H3,(H,19,24)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBIZUGZMJTNAR-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=C1)C(=O)NCC(CN3CCCCC3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C(=C(C=NC2=C1)C(=O)NC[C@H](CN3CCCCC3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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